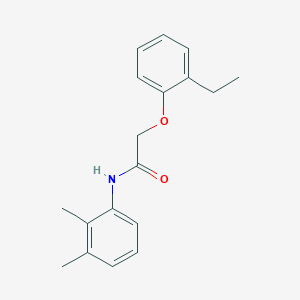

![molecular formula C12H15N3O4S2 B5537283 4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds structurally related to 4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide, often involves multi-step chemical processes. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, showcasing the complexity and the precision required in the synthesis of such compounds. These processes typically involve the careful selection of reagents and conditions to achieve the desired product with high selectivity and yield (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring, which significantly influences their chemical behavior and reactivity. Detailed structural analysis can be performed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography, to elucidate the configuration and conformation of these molecules. For example, the structural investigation of sulfonamide analogs has provided insights into their geometrical arrangement and electronic properties (Sheikh et al., 2019).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the reactive sulfonamide group. These reactions can lead to the formation of new derivatives with different chemical and biological properties. For instance, the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety has demonstrated the versatility of sulfonamides in chemical transformations (Mert et al., 2015).

科学的研究の応用

Sulfonamide Inhibitors of Carbonic Anhydrases

Sulfonamides, such as 4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide, are known to inhibit carbonic anhydrase (CA) isoenzymes, which play crucial roles in physiological processes like respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Compounds exhibiting nanomolar half maximal inhibitory concentration (IC50) against various CA isoenzymes have been studied for their potential in treating conditions like glaucoma, epilepsy, and certain types of cancer. For instance, aromatic sulfonamide inhibitors have demonstrated varying affinities for CA isoenzymes I, II, IV, and XII, showing promise as therapeutic agents through selective inhibition mechanisms (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides and their cardiac electrophysiological activity have been explored, revealing compounds with potency comparable to known selective class III agents. This research indicates the potential for developing new therapeutic agents targeting cardiac arrhythmias, showcasing the versatility of sulfonamide compounds in drug development (Morgan et al., 1990).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group is a key functional group in drug design due to its presence in many marketed drugs. Its versatility is highlighted in the synthesis of various compounds, including those acting as antibacterials by inhibiting tetrahydropteroic acid synthetase. Despite associations with hypersensitivity in some sulfonamide antibacterials, the group remains an essential component in medicinal chemistry, underscoring the importance of understanding its properties and applications (Kalgutkar, Jones, & Sawant, 2010).

Novel Synthesis Approaches and Biological Activities

Innovative synthesis approaches for sulfonamide-containing compounds have led to the discovery of novel biological activities. For example, the green synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology has resulted in compounds with significant antibacterial and antifungal activities. Such studies exemplify the ongoing research into sulfonamide derivatives for potential antimicrobial applications (Sowmya et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S2/c1-3-15(4-2)21(17,18)9-7-10(20-8-9)12(16)13-11-5-6-19-14-11/h5-8H,3-4H2,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJQTTYVTZHPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)